Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13459722
InChI: InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18(13-7-8-13)12-14-6-4-5-9-17(14)10-11-19/h13-14,19H,4-12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N(CC1CCCCN1CCO)C2CC2
Molecular Formula: C16H30N2O3
Molecular Weight: 298.42 g/mol

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13459722

Molecular Formula: C16H30N2O3

Molecular Weight: 298.42 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H30N2O3
Molecular Weight 298.42 g/mol
IUPAC Name tert-butyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18(13-7-8-13)12-14-6-4-5-9-17(14)10-11-19/h13-14,19H,4-12H2,1-3H3
Standard InChI Key OFZATQAUJWWBLP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CC1CCCCN1CCO)C2CC2
Canonical SMILES CC(C)(C)OC(=O)N(CC1CCCCN1CCO)C2CC2

Introduction

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester is a complex organic compound belonging to the class of carbamates. It features a unique combination of functional groups, including a cyclopropyl group, a piperidine ring substituted with a hydroxyethyl group, and a tert-butyl ester moiety. This structural diversity imparts distinctive chemical properties and potential biological activities, making it an interesting subject for scientific research.

Synthesis Methods

The synthesis of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester can be achieved through various methods, typically involving the reaction of a piperidine derivative with a carbamate-forming reagent under controlled conditions. The choice of solvents, temperature, and reaction time significantly affects the yield and purity of the final product.

Biological Activity and Potential Applications

This compound exhibits significant biological activity due to its interactions with various molecular targets. The presence of the hydroxyethyl group allows for hydrogen bonding with biological macromolecules, while the piperidine ring's hydrophobic characteristics may enhance its binding affinity to specific receptors or enzymes. These interactions could lead to modulation of biological pathways, potentially making it useful in therapeutic applications.

Potential ApplicationMechanism of Action
Therapeutic AgentModulation of biological pathways through receptor/enzyme interactions.
Medicinal ChemistryNovel applications due to unique structural features.
Agrochemical FormulationsPotential use in pest control or plant protection.

Comparison with Similar Compounds

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester stands out from other carbamate derivatives due to its combination of a cyclopropane ring and a hydroxyethyl-substituted piperidine. This unique structure enhances its reactivity and selectivity compared to simpler carbamate derivatives.

Compound NameStructural FeaturesUnique Characteristics
Tert-butyl N-[1-(2-hydroxyethyl)piperidin-3-yl]carbamateSimilar piperidine structureDifferent substitution pattern on piperidine.
N-Boc-hydroxylamineTert-butyl ester groupLacks cyclopropane and hydroxyethyl substituents.
Methyl carbamateSimple carbamate structureLacks complex substituents present in the target compound.

Research Findings and Future Directions

Research on Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester focuses on its binding affinity to various receptors and enzymes. Techniques such as biochemical assays and molecular modeling are employed to understand its therapeutic potential and safety profile. Future studies should explore its efficacy in preclinical models to validate its potential applications in drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator